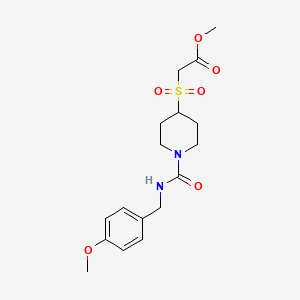

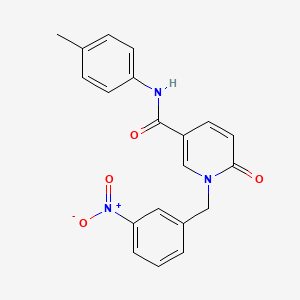

![molecular formula C14H14FNO B2798242 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine CAS No. 849805-95-4](/img/structure/B2798242.png)

1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine

Übersicht

Beschreibung

1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine is a biochemical used for proteomics research . It has a molecular formula of C14H14FNO and a molecular weight of 231.27 .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but specific structural data is not available in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.27 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has focused on synthesizing and characterizing compounds structurally related to 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine. One study involved synthesizing N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, highlighting the use of 1,3-dipolar cycloaddition reactions for creating complex nitrogen-containing compounds. The structure was confirmed using NMR, Elemental Analysis, and MS data, demonstrating the compound's synthesis feasibility and characterizing its chemical properties (Aouine, El Hallaoui, & Alami, 2014).

Catalytic and Biological Activities

Compounds with similar structural features to this compound have been explored for their catalytic and biological activities. For instance, certain palladacycles derived from related phenylmethanamine derivatives showed promising catalytic activities, indicating potential applications in organic synthesis and pharmaceutical manufacturing. These findings reveal the chemical versatility and potential utility of these compounds in catalysis (Roffe et al., 2016).

Antimicrobial and Antioxidant Properties

Another area of research has investigated the antimicrobial and antioxidant properties of compounds structurally related or synthesized using methods applicable to this compound. Studies have synthesized derivatives showing variable degrees of antibacterial and antifungal activities, underscoring the potential of such compounds in developing new antimicrobial agents. This research suggests that the functional groups and structural motifs present in these compounds contribute significantly to their bioactive properties (Visagaperumal et al., 2010).

Photocytotoxicity and Imaging Applications

Furthermore, research into iron(III) complexes with ligands similar to this compound has opened new avenues for medical imaging and cancer therapy. These complexes exhibited photocytotoxicity under red light, offering a novel approach to targeted cancer treatment through photoactivated therapy. The ability of these complexes to generate reactive oxygen species and their uptake by cellular nuclei highlight their potential as innovative therapeutic agents (Basu et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine is the sodium ion channel , as indicated by its IC50 value . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons and other excitable cells.

Mode of Action

The compound interacts with the sodium ion channels, potentially altering their function

Biochemical Pathways

The compound likely affects the neuronal signaling pathways that rely on sodium ion channels . Changes in sodium channel activity can have downstream effects on neuronal excitability and signaling.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other ions, could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the local concentration of sodium ions or the presence of other molecules that interact with sodium channels. Additionally, the compound’s stability could be influenced by storage conditions, such as temperature and humidity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[(3-fluorophenyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,9-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQRSGVKMVGZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

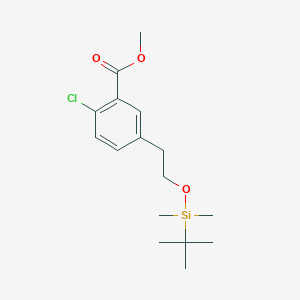

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)

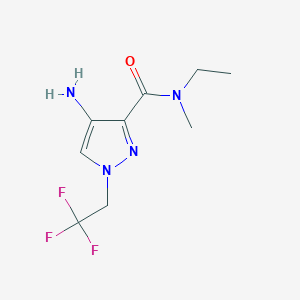

![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2798168.png)

(2-methylbut-3-yn-2-yl)amine](/img/structure/B2798169.png)

![2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B2798171.png)

![2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2798173.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2798176.png)

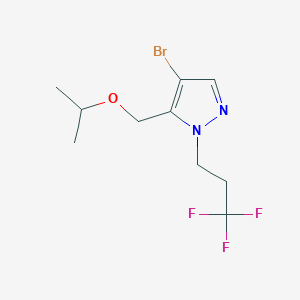

![N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide](/img/structure/B2798180.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)